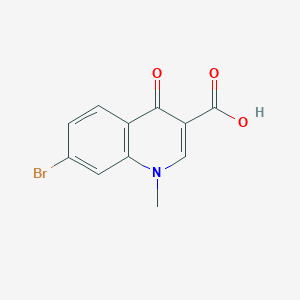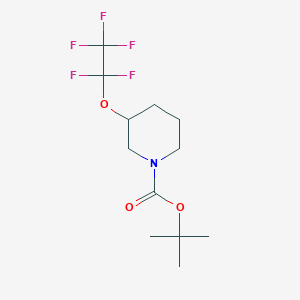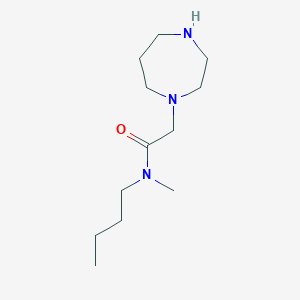
6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a fluorinated amine compound that belongs to the class of indenamines. This compound is characterized by the presence of a fluorine atom at the 6th position of the indene ring and a methyl group attached to the nitrogen atom. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Cyclization: Starting from a substituted phenylbutanoic acid, cyclization is carried out to form the indanone intermediate.
Reduction: The indanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form the indene.
Fluorination: The indene is fluorinated at the 6th position.
Amination: Finally, the fluorinated indene undergoes amination with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-2,3-dihydro-1H-inden-1-one
- 6-Fluoro-2-methyl-1H-indole
- 6-Bromo-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a fluorine atom and a methyl group, which impart distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3 |
Clé InChI |
FYOXGZLDDQGWBP-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)



![5,6-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12116477.png)
![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)


![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
